molecular formula C21H22O6 B108839 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone CAS No. 1268140-15-3

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

Cat. No. B108839
CAS RN: 1268140-15-3
M. Wt: 370.4 g/mol
InChI Key: MDRKJMLXLVCUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is a flavonoid compound . It is found in the barks of Azadirachta indica . It is a potent ABCG2 inhibitor with an IC50 of 6.6 μM .


Molecular Structure Analysis

The molecular formula of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is C21H22O6 . Its average mass is 370.396 Da and its monoisotopic mass is 370.141632 Da .


Chemical Reactions Analysis

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is a potent ABCG2 inhibitor . ABCG2 is a protein that is known to contribute to multidrug resistance in cancer cells. By inhibiting this protein, the compound could potentially enhance the effectiveness of certain cancer treatments.


Physical And Chemical Properties Analysis

The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antioxidant Activity

This compound is known to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Cell Cycle Arrest

It has been found to induce G1-phase cell cycle arrest . This means it can halt the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs. This can be useful in cancer treatment, where the goal is often to stop the uncontrolled growth and division of cells.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory properties . Inflammation is a natural response of the body to injury or illness, but chronic inflammation can lead to various health problems. Anti-inflammatory compounds can help to reduce this inflammation and alleviate associated symptoms.

NF-κB Activation Suppression

It has been shown to suppress NF-κB activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

Cholesterol Biosynthesis Reduction

This compound has been found to reduce cholesterol biosynthesis . High levels of cholesterol can lead to atherosclerosis, a condition where plaque builds up in the arteries and can cause heart disease. By reducing cholesterol biosynthesis, this compound could potentially help to prevent these conditions.

Lipid Peroxidation Inhibition

It has been shown to inhibit lipid peroxidation . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. This process is involved in several diseases, including atherosclerosis and cancer.

Neuroprotection Against Oxidative Damage

The compound has demonstrated neuroprotective effects against neuronal oxidative damage . Oxidative stress is believed to be involved in the development of neurodegenerative diseases like Alzheimer’s and Parkinson’s. By protecting neurons from oxidative damage, this compound could potentially help to prevent or slow the progression of these diseases.

Potential Applications in Cancer Treatment

Some studies suggest that this compound could have potential applications in cancer treatment . It has been shown to induce apoptosis in breast cancer cells and inhibit cell proliferation and angiogenesis . These properties could make it a valuable tool in the fight against cancer.

properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRKJMLXLVCUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

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